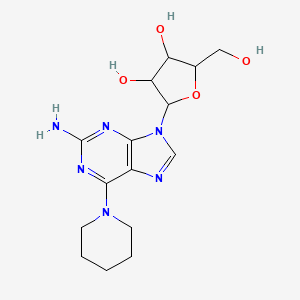
2-(2-Amino-6-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-6-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the piperidine group and the oxolane ring. Common reagents used in these reactions include halogenated purines, piperidine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-6-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The piperidine group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying nucleic acid interactions.
Medicine: Potential use in drug development, particularly for antiviral or anticancer therapies.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-6-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol would depend on its specific application. In a biological context, it may interact with nucleic acids or proteins, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside.
Guanosine: Another purine nucleoside with similar structural features.
2-Amino-6-chloropurine: A synthetic purine derivative.
Uniqueness
2-(2-Amino-6-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the piperidine group and the oxolane ring, which may confer specific biological activities or chemical reactivity not seen in simpler purine derivatives.
Propriétés
Numéro CAS |
31747-34-9 |
|---|---|
Formule moléculaire |
C15H22N6O4 |
Poids moléculaire |
350.37 g/mol |
Nom IUPAC |
2-(2-amino-6-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N6O4/c16-15-18-12(20-4-2-1-3-5-20)9-13(19-15)21(7-17-9)14-11(24)10(23)8(6-22)25-14/h7-8,10-11,14,22-24H,1-6H2,(H2,16,18,19) |
Clé InChI |
BQEKAKXZPCUFRG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















